Chloroacétate de 4-nitrophényle

Vue d'ensemble

Description

4-Nitrophenyl chloroacetate (4-NPCA) is a chemical compound that is widely used in synthetic organic chemistry, especially in the synthesis of a variety of compounds. It is a versatile reagent that has been used in the synthesis of a variety of compounds including pharmaceuticals, polymers, and other materials. 4-NPCA is an important building block for the synthesis of a variety of compounds, and it has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Synthèse de polyuréthanes à base d'ionomères

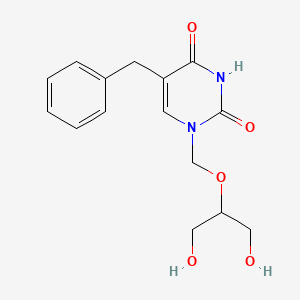

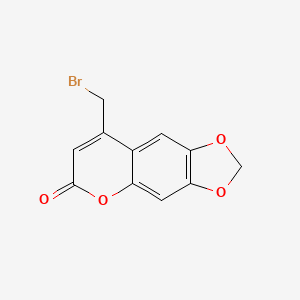

Chloroacétate de 4-nitrophényle : est utilisé dans la synthèse de polyuréthanes à base d'ionomères, qui sont des polymères comportant des groupes ioniques sur la chaîne principale. Ces matériaux présentent une variété de propriétés physiques et mécaniques, ce qui les rend adaptés à diverses applications telles que les élastomères, les biomatériaux, etc. L'introduction de groupes ioniques peut agir comme des réticulants physiques, modifiant les propriétés mécaniques et thermiques finales {svg_1}.

Réduction catalytique des nitrophénols

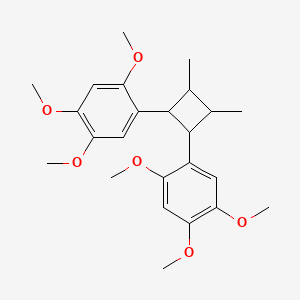

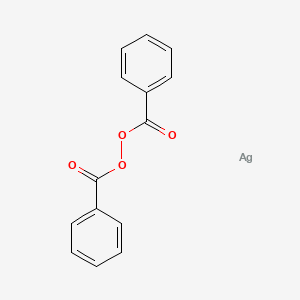

Ce composé joue un rôle dans la réduction catalytique des nitrophénols, une réaction de référence pour évaluer l'activité des matériaux nanostructurés. La réduction des nitrophénols est une réaction catalytique modèle universellement acceptée en raison de la facilité de mesure des paramètres cinétiques par des techniques spectroscopiques UV-visible {svg_2}.

Stabilisation des nanoparticules d'or

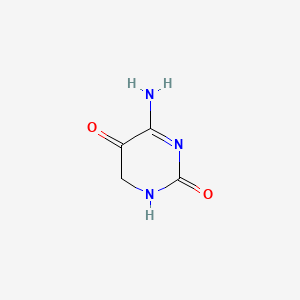

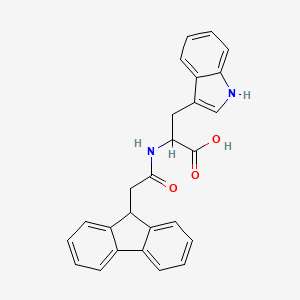

This compound : peut être impliqué dans la stabilisation des nanoparticules d'or (AuNPs) dans les liquides ioniques. Ces AuNPs stabilisées sont utilisées comme catalyseurs pour la réduction des nitrophénols, montrant une excellente stabilité et réutilisabilité, ce qui est crucial pour plusieurs cycles catalytiques {svg_3}.

Études d'activité biologique

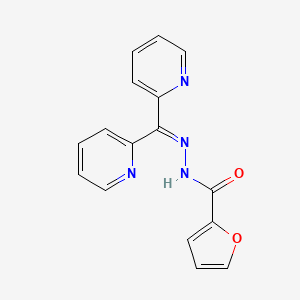

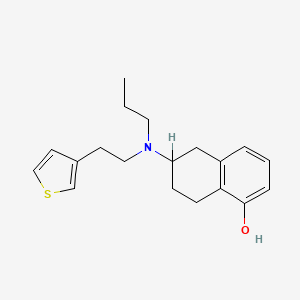

Le composé est potentiellement utilisé dans l'étude des activités biologiques, telles que les effets antimicrobiens, anticancéreux et antifongiques. Il pourrait faire partie de la synthèse de composés comme les 8-hydroxyquinoléines, qui présentent une large gamme d'activités biologiques {svg_4}.

Applications en science des matériaux

En science des matériaux, This compound pourrait être utilisé pour modifier les propriétés des matériaux, comme l'amélioration de l'hydrophilie ou la modification de la stabilité thermique. Cette modification peut conduire à de nouvelles applications dans les industries de haute technologie, notamment les matériaux à mémoire de forme et les dispositifs biocompatibles {svg_5}.

Synthèse et analyse chimiques

Le composé est probablement utilisé dans la synthèse chimique et les procédures analytiques, où il peut servir de réactif ou d'intermédiaire dans la préparation de structures chimiques plus complexes. Sa réactivité et sa stabilité dans diverses conditions en font un outil précieux en chimie synthétique {svg_6}.

Mécanisme D'action

Target of Action

It is often used in organic synthesis reactions as a reagent .

Mode of Action

It is known that nitrophenols, including 4-nitrophenyl chloroacetate, can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, which act as catalysts .

Biochemical Pathways

Research on similar compounds, such as 2-chloro-4-nitrophenol, suggests that these compounds can be degraded via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Result of Action

It is known that nitrophenols can be reduced to aminophenols in the presence of reducing agents . This reduction process is often used to assess the activity of nanostructured materials .

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl chloroacetate can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is affected by parameters such as the size and structure of the nanomaterials used as catalysts, the structural chemistry of the active nanoparticles, and the functions of diffusion to control catalytic activity .

Safety and Hazards

4-Nitrophenyl chloroacetate can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Orientations Futures

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction allows researchers to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity . This could pave the way for future research in the field of nanostructured materials.

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the study of ester hydrolysis. It interacts with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between 4-Nitrophenyl chloroacetate and these enzymes results in the cleavage of the ester bond, releasing 4-nitrophenol and chloroacetic acid. This reaction is often used to measure enzyme activity due to the distinct color change associated with the release of 4-nitrophenol .

Cellular Effects

4-Nitrophenyl chloroacetate affects various types of cells and cellular processes. It influences cell function by interacting with cellular enzymes involved in ester hydrolysis. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 4-Nitrophenyl chloroacetate by esterases can lead to changes in the levels of 4-nitrophenol and chloroacetic acid, which may affect cellular processes .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl chloroacetate involves its interaction with esterases and hydrolases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the ester bond, producing 4-nitrophenol and chloroacetic acid. The binding of 4-Nitrophenyl chloroacetate to the enzyme’s active site is crucial for its hydrolysis and subsequent release of reaction products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl chloroacetate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 4-Nitrophenyl chloroacetate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term exposure to 4-Nitrophenyl chloroacetate can lead to changes in cellular function, including alterations in enzyme activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl chloroacetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may occur at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

4-Nitrophenyl chloroacetate is involved in various metabolic pathways, particularly those related to ester hydrolysis. The compound interacts with enzymes such as esterases and hydrolases, which catalyze its hydrolysis to 4-nitrophenol and chloroacetic acid. These reaction products can further participate in other metabolic pathways, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl chloroacetate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Nitrophenyl chloroacetate may localize to specific cellular compartments, where it interacts with enzymes and other biomolecules .

Subcellular Localization

4-Nitrophenyl chloroacetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, influencing its biochemical activity and overall cellular effects .

Propriétés

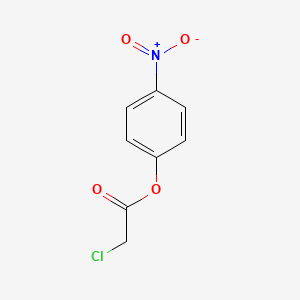

IUPAC Name |

(4-nitrophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFFUJNIXCDLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228329 | |

| Record name | 4-nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-84-4 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 777-84-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Nitrophenyl chloroacetate often used in chemical kinetics studies?

A: 4-Nitrophenyl chloroacetate serves as a model compound for studying reaction mechanisms, particularly in hydrolysis and nucleophilic substitution reactions. Its reactivity stems from the electron-withdrawing nature of both the chloroacetyl and the 4-nitrophenyl groups. [, , ] The release of the 4-nitrophenolate anion during hydrolysis can be easily monitored spectrophotometrically due to its distinct absorbance properties. This makes it convenient for researchers to track reaction progress and determine kinetic parameters. [, ]

Q2: How does the structure of 4-Nitrophenyl chloroacetate influence its reactivity in nucleophilic reactions?

A: The presence of the electron-withdrawing chloroacetyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [, ] Studies comparing the reactivity of 4-nitrophenyl acetate, chloroacetate, and dichloroacetate demonstrated that increasing the electron-withdrawing ability of the acyl group leads to a shift from a nucleophilic reaction to a general base-catalyzed hydrolysis. [] This highlights how subtle structural changes can significantly impact the reaction pathway.

Q3: What is the role of micelles in the hydrolysis of 4-Nitrophenyl chloroacetate?

A: Research has shown that micellar solutions can significantly alter the rate of 4-Nitrophenyl chloroacetate hydrolysis. [] Cationic micelles tend to accelerate the reaction, while anionic micelles retard it. This effect is attributed to a combination of "medium" and "electrostatic" effects. The hydrophobic interior of micelles provides a less polar environment compared to bulk water, influencing the reaction rate. [] Additionally, electrostatic interactions between the charged micellar interface and the polar transition state of the hydrolysis reaction can either stabilize or destabilize the transition state, further affecting the reaction rate.

Q4: What analytical techniques are commonly employed to study reactions involving 4-Nitrophenyl chloroacetate?

A: UV-Vis spectrophotometry is widely used to monitor reactions involving 4-Nitrophenyl chloroacetate. [, ] This is possible because the release of the 4-nitrophenolate anion, a product of the hydrolysis reaction, results in a significant change in absorbance that can be easily tracked. Online spectrophotometric systems coupled with techniques like ultrasonication have been developed for real-time monitoring of reaction kinetics. [] Additionally, 1H NMR spectroscopy can provide insights into the solubilization site and interactions of 4-Nitrophenyl chloroacetate within micellar systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.